molecular formula C21H25N5O2 B2943191 8-(3,4-dimethylphenyl)-3-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 877643-79-3

8-(3,4-dimethylphenyl)-3-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2943191
CAS RN: 877643-79-3
M. Wt: 379.464
InChI Key: RAMOUYKFQJKDET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(3,4-dimethylphenyl)-3-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C21H25N5O2 and its molecular weight is 379.464. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Pharmacological Evaluation

Studies have synthesized a series of derivatives related to 8-(3,4-dimethylphenyl)-3-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, exploring their potential pharmacological properties. Notably, derivatives have shown potent ligand activity for 5-HT(1A) receptors, with some compounds exhibiting anxiolytic-like and antidepressant-like activities in preclinical models. The synthesis of these compounds involves complex chemical processes aimed at introducing various functional groups to alter their pharmacological profile (Zagórska et al., 2009; Zagórska et al., 2015).

Receptor Affinity and Enzyme Activity

Further investigation into the receptor affinity and enzyme activity of octahydro- and dimethoxy-derivatives of imidazo- and pyrimidino[2,1-f]purines has been conducted. These studies aimed to understand the structural features responsible for receptor activity and enzyme inhibition, highlighting the potential for these compounds to serve as a basis for developing new therapeutic agents with specified target profiles (Zagórska et al., 2016).

Antiproliferative Activity

Research into hydantoin and purine derivatives with specific moieties has indicated significant antiproliferative activity against various cancer cell lines, suggesting the potential for these compounds in cancer therapy. This line of research underscores the importance of structural modifications in enhancing the therapeutic efficacy of purine-based compounds (Zagórska et al., 2021).

Luminescence Sensing Applications

In the field of chemical sensing, derivatives of 8-(3,4-dimethylphenyl)-3-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione have been employed in the development of novel luminescence sensors. These sensors demonstrate selective sensitivity to benzaldehyde derivatives, showcasing the versatility of purine-based compounds beyond pharmacological applications (Shi et al., 2015).

Mechanism of Action

properties

IUPAC Name

6-(3,4-dimethylphenyl)-4,7-dimethyl-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O2/c1-12(2)10-25-19(27)17-18(23(6)21(25)28)22-20-24(17)11-15(5)26(20)16-8-7-13(3)14(4)9-16/h7-9,11-12H,10H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAMOUYKFQJKDET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(3,4-dimethylphenyl)-3-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

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